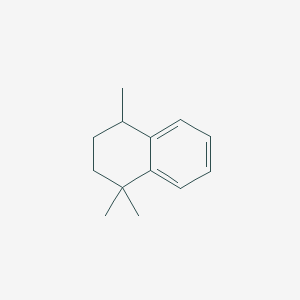
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C13H18. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a partially hydrogenated naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically uses nickel or palladium catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, nitric acid, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized naphthalene derivatives.
Applications De Recherche Scientifique
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative of naphthalene with similar chemical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene used as a hydrogen-donor solvent.
Uniqueness: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and in research settings .
Propriétés
Numéro CAS |
40463-15-8 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1,4,4-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-10-8-9-13(2,3)12-7-5-4-6-11(10)12/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
BMTDAHMAKSGQIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2=CC=CC=C12)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
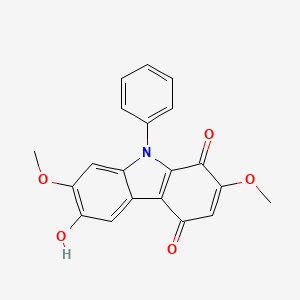
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
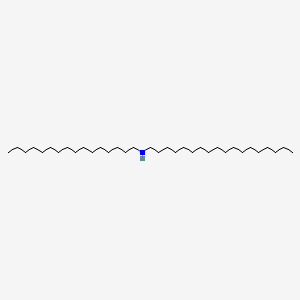
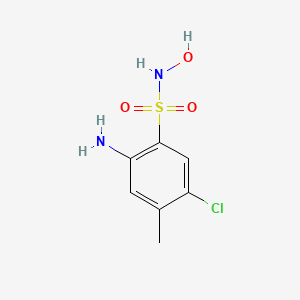




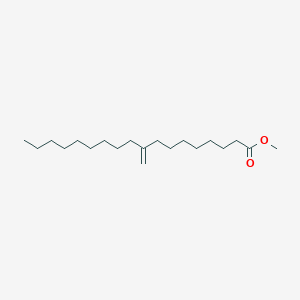
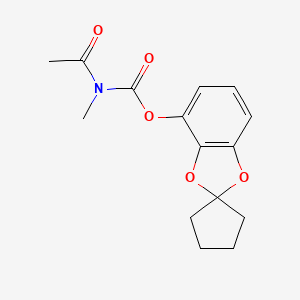
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
